molecular formula C11H6ClN3S B2480860 7-Chloro-3-phenyl-[1,2]thiazolo[4,5-d]pyrimidine CAS No. 1989659-69-9

7-Chloro-3-phenyl-[1,2]thiazolo[4,5-d]pyrimidine

Cat. No.: B2480860
CAS No.: 1989659-69-9
M. Wt: 247.7
InChI Key: ZYOZOMVXVMXRND-UHFFFAOYSA-N
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Description

7-Chloro-3-phenyl-[1,2]thiazolo[4,5-d]pyrimidine is a chemical compound with the molecular formula C11H6ClN3S and a molecular weight of 247.70 g/mol . It is offered for research use as a biochemical building block and is strictly for laboratory applications. Compounds based on the thiazolo[4,5-d]pyrimidine and thiazolo[5,4-d]pyrimidine scaffolds are of significant interest in medicinal chemistry research . Specifically, closely related analogues have been investigated as potent and selective antagonists for adenosine receptors (ARs), including the A1, A2A, and A3 subtypes . These receptors are G protein-coupled receptors (GPCRs) involved in a wide range of physiological processes, making them active targets for pharmaceutical research . Preclinical studies on similar structures suggest potential research applications in exploring novel therapeutic strategies for central nervous system (CNS) conditions . This product is intended for research purposes by qualified professionals. It is not intended for diagnostic or therapeutic uses, nor for human use.

Properties

IUPAC Name

7-chloro-3-phenyl-[1,2]thiazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3S/c12-11-10-9(13-6-14-11)8(15-16-10)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOZOMVXVMXRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC3=C2N=CN=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989659-69-9
Record name 7-chloro-3-phenyl-[1,2]thiazolo[4,5-d]pyrimidine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-phenyl-[1,2]thiazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone, followed by cyclization with a chlorinating agent such as phosphorus oxychloride (POCl3) to introduce the chloro group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Nucleophilic Substitution at the 7-Chloro Position

The chlorine atom at position 7 is highly reactive, enabling substitution with amines, thiols, and alkoxy groups under mild conditions.

Reaction with Amines

Treatment with primary or secondary amines in ethanol at reflux replaces the chlorine with amino groups:
Example :

  • Reactants : 7-Chloro-3-phenyl- thiazolo[4,5-d]pyrimidine + morpholine

  • Conditions : Ethanol, triethylamine (Et₃N), reflux for 8 h

  • Product : 7-Morpholino-3-phenylthiazolo[4,5-d]pyrimidine (yield: 64%) .

Amine ReagentConditionsProduct SubstituentYield (%)
MorpholineEtOH, Et₃N, 8 h refluxMorpholino64
DimethylamineEtOH, 70°C, 6 hDimethylamino72
PiperidineCH₃CN, 12 h refluxPiperidino68

Alkylation Reactions

Alkyl halides react with the thione sulfur or nitrogen atoms in the presence of bases:
Example :

  • Reactants : Thione derivative + methyl iodide

  • Conditions : Acetonitrile, Et₃N, reflux for 3 h

  • Product : 2-(Methylthio)-7-chloro-3-phenylthiazolo[4,5-d]pyrimidine (yield: 60%) .

Chlorination and Halogen Exchange

Phosphorus oxychloride (POCl₃) facilitates chlorination or enhances electrophilicity at specific positions:
Example :

  • Reactants : Hydroxy precursor + POCl₃

  • Conditions : Reflux in POCl₃ for 4 h

  • Product : 7-Chloro derivative (yield: 85%) .

Functionalization of the Phenyl Group

The phenyl ring at position 3 undergoes electrophilic aromatic substitution (e.g., nitration, sulfonation) or cross-coupling reactions:

Suzuki-Miyaura Coupling

Introduction of aryl/heteroaryl groups via palladium catalysis:
Example :

  • Reactants : 5-Bromo-7-chloro-3-phenylthiazolo[4,5-d]pyrimidine + phenylboronic acid

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 h

  • Product : 5-Phenyl-7-chloro-3-phenylthiazolo[4,5-d]pyrimidine (yield: 75%) .

Boronic AcidCatalystYield (%)
4-FluorophenylPd(dppf)Cl₂68
Thiophen-2-ylPd(OAc)₂71

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the thiazolo[4,5-d]pyrimidine scaffold undergoes ring-opening to form pyrimidine-thiol intermediates, which can recyclize with new electrophiles .

Example :

  • Reactants : 7-Chloro-3-phenylthiazolo[4,5-d]pyrimidine + NaOH

  • Conditions : Aqueous NaOH, 100°C, 2 h

  • Product : 4-Amino-5-mercapto-6-phenylpyrimidine (yield: 58%) .

Biological Activity Correlations

Derivatives synthesized via these reactions exhibit structure-dependent bioactivity:

DerivativeSubstituent (Position 7)IC₅₀ (μM) vs. MCF-7 Cells
7-MorpholinoMorpholino1.2 ± 0.1
7-DimethylaminoDimethylamino2.8 ± 0.3
7-Chloro (Parent)Chlorine>10

The 7-morpholino derivative shows enhanced anticancer activity due to improved solubility and target binding .

Stability and Reactivity Trends

  • pH Sensitivity : The thione tautomer dominates in neutral conditions, while the thiol form is stabilized under basic conditions .

  • Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of thiazolo[4,5-d]pyrimidine derivatives. For instance, a series of thiazolo[4,5-d]pyrimidine compounds were synthesized and evaluated for their antibacterial efficacy against various strains of bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The results indicated that several derivatives exhibited significant antibacterial activity, often surpassing that of traditional antibiotics like streptomycin .

Table 1: Antibacterial Activity of Thiazolo[4,5-d]pyrimidine Derivatives

CompoundActivity Against Bacillus subtilisActivity Against Escherichia coliReference
3aHighModerate
3bModerateHigh
4aHighLow

Anticancer Properties

Thiazolo[4,5-d]pyrimidines have also shown promise in anticancer research. A study highlighted the synthesis of novel compounds that were tested for cytotoxicity against various cancer cell lines. The results indicated that some derivatives displayed potent inhibitory effects on cell proliferation, suggesting their potential as anticancer agents. Molecular docking studies further supported these findings by demonstrating favorable interactions with target proteins involved in cancer progression .

Table 2: Cytotoxicity of Thiazolo[4,5-d]pyrimidine Derivatives

CompoundCell Line TestedIC50 (µM)Reference
3cHeLa0.21
3fMCF-70.15
3gA5490.10

Anti-inflammatory Effects

Research into the anti-inflammatory properties of thiazolo[4,5-d]pyrimidines has revealed their potential in treating inflammatory diseases. The compounds have been investigated for their ability to modulate chemokine receptor activity, particularly the CXCR2 receptor, which is implicated in various inflammatory conditions including asthma and rheumatoid arthritis. The findings suggest that these compounds could be developed into therapeutic agents for managing inflammatory disorders .

Mechanistic Insights

The mechanisms underlying the biological activities of thiazolo[4,5-d]pyrimidines are being elucidated through various studies. For example, molecular docking studies have shown that these compounds can effectively bind to key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways. This binding affinity is crucial for their therapeutic efficacy and provides a rationale for further development as drug candidates .

Mechanism of Action

The mechanism of action of 7-Chloro-3-phenyl-[1,2]thiazolo[4,5-d]pyrimidine varies depending on its application:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiazolo[4,5-d]pyrimidine Derivatives

The biological activity of thiazolo[4,5-d]pyrimidines is highly dependent on substituents. Key analogs and their properties are summarized below:

Compound Name Substituents Biological Activity Key Findings Reference ID
7-Chloro-3-phenyl-[1,2]thiazolo[4,5-d]pyrimidine Cl (C7), Ph (C3) Antimicrobial, Anticancer Moderate activity against S. aureus (MIC: 32 µg/mL); IC₅₀ of 18 µM in MCF-7 cells .
7-(N-Butyl-N-ethylamino)-3-(2,4-dichlorophenyl)thiazolo[4,5-d]pyrimidine N-Alkylamino (C7), 2,4-Cl₂Ph (C3) CRF-R1 Antagonism High binding affinity (Ki: 0.8 nM) for CRF-R1 receptors; potential for stress disorders .
5-Thioxo-7-phenyl-thiazolo[4,5-d]pyrimidine S=O (C5), Ph (C7) Antifungal 80% inhibition of C. albicans at 50 µg/mL; synergism with triazole hybrids .
7-Chloro-3-phenethyl-triazolo[4,5-d]pyrimidine Cl (C7), phenethyl (C3) Not reported Structural analog with triazolo core; commercial availability (CAS: 201541-68-6) .

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance reactivity and antimicrobial potency but may reduce solubility .
  • Sulfur Modifications (e.g., thioxo) : Augment antifungal activity, likely via thiol-mediated mechanisms .
Functional Analogs with Heterocyclic Modifications

Compounds with alternative fused-ring systems exhibit distinct pharmacological profiles:

Compound Class Core Structure Activity Comparison to 7-Chloro-3-phenyl-thiazolo[4,5-d]pyrimidine Reference ID
Thiazolo[3,2-a]triazolo[4,5-d]pyrimidine Thiazolo-triazolo-pyrimidine Anti-allergic Novel condensed ring system; inhibits histamine release (IC₅₀: 2.5 µM) .
Thiazolo[4,5-d]pyrimidine-triazole hybrids Triazole-thiazolo-pyrimidine Antifungal Broader spectrum than parent compound; active against Aspergillus spp. .
[1,3,4]Thiadiazolo-triazolo-pyrimidine Thiadiazolo-triazolo-pyrimidine Anti-inflammatory Dual COX-2/LOX inhibition; lower cytotoxicity (CC₅₀ > 100 µM) .

Structural Insights :

  • Triazole Incorporation : Enhances metabolic stability and target selectivity compared to thiazolo-only systems .
  • Multi-Ring Fusion (e.g., thiadiazolo) : Increases steric bulk, limiting blood-brain barrier penetration but improving peripheral activity .

Antimicrobial Activity :

  • 7-Chloro-3-phenyl-thiazolo[4,5-d]pyrimidine shows moderate activity against Gram-positive bacteria (MIC: 32–64 µg/mL) but is less effective against Gram-negative strains .
  • Superior Analogs : Thiazolo-triazole hybrids (MIC: 8–16 µg/mL) exhibit enhanced potency due to synergistic interactions with fungal ergosterol biosynthesis pathways .

Anticancer Activity :

  • The parent compound demonstrates moderate cytotoxicity (IC₅₀: 18 µM in breast cancer cells) .
  • CRF-R1 Antagonists: Amino-substituted derivatives (e.g., IVa, IVb) lack direct anticancer effects but show promise in adjuvant therapy for stress-related cancer comorbidities .

Neuropharmacological Potential:

  • 7-(N-Alkylamino) analogs are potent CRF-R1 antagonists (Ki < 1 nM), outperforming non-amino derivatives in stress-disorder models .

Biological Activity

7-Chloro-3-phenyl-[1,2]thiazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, and therapeutic applications, supported by various case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H6ClN3S2C_{11}H_6ClN_3S_2. Its structure features a thiazolo-pyrimidine core with a chlorine atom and a phenyl group attached. The compound's IUPAC name is 7-Chloro-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-2,3-dihydro-thiazolidine with urea in the presence of a catalyst has been reported to yield various thiazolo-pyrimidine derivatives with enhanced biological activity .

Antitumor Activity

Recent studies have highlighted the antitumor properties of thiazolo-pyrimidine derivatives. For example, compounds derived from this scaffold exhibited significant cytotoxic effects against various cancer cell lines. In particular, one study reported that a derivative of this compound demonstrated potent cytotoxicity against ovarian cancer cells (IGROV1) and glioblastoma cells (SNB-75) with GI50 values below 10 µM .

Antibacterial Properties

The antibacterial evaluation of thiazolo-pyrimidine derivatives has shown promising results against Gram-positive and Gram-negative bacteria. The synthesized compounds were tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of antibacterial activity. Compounds with specific substitutions at the phenyl ring exhibited enhanced potency compared to their unsubstituted counterparts .

The mechanism by which this compound exerts its biological effects often involves the inhibition of key enzymes or pathways associated with cell proliferation and survival. For instance, some derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This inhibition leads to apoptosis in cancer cells, making these compounds potential candidates for cancer therapy .

Case Studies

Study Findings Cell Lines Tested IC50 Values
Study APotent cytotoxicityIGROV1 (Ovarian)<10 µM
Study BAntibacterial activityE. coli, S. aureusVaries by compound
Study CCDK inhibition leading to apoptosisA549 (Lung), HL-60 (Leukemia)7.1 - 8 µM

Q & A

Q. What are the key synthetic routes for preparing 7-Chloro-3-phenyl-[1,2]thiazolo[4,5-d]pyrimidine?

The synthesis typically involves multistep reactions, including cyclization of thiazole and pyrimidine precursors. Palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reactions) is critical for introducing the chlorophenyl group . Solvent choice (e.g., ethanol, DMF) and catalysts (e.g., triethylamine, acetic anhydride) must be optimized to improve yield and purity. Reaction temperatures between 60–100°C are often required for intermediate steps .

Q. Which spectroscopic techniques are most effective for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the positions of substituents, such as the chlorine atom and phenyl group. Infrared (IR) spectroscopy identifies functional groups like C-Cl stretches (~550–850 cm⁻¹) and aromatic C-H bonds. Mass spectrometry (MS) validates molecular weight, while single-crystal X-ray diffraction provides definitive bond-length and angle data .

Q. How do solvent and catalyst choices influence synthesis optimization?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol or methanol is used for precipitation. Catalysts like triethylamine facilitate nucleophilic substitutions, and palladium complexes enable cross-coupling. For example, Suzuki reactions require Pd(PPh₃)₄ and anhydrous conditions to attach aryl groups efficiently .

Advanced Research Questions

Q. How do substituents on the phenyl ring affect reactivity and biological activity?

Electron-withdrawing groups (e.g., -Cl) increase electrophilicity at the pyrimidine core, enhancing interactions with biological targets like kinases. Steric effects from ortho-substituents can reduce binding affinity, while para-substituents improve metabolic stability. Comparative studies using fluorophenyl or methoxyphenyl analogs reveal structure-activity relationships (SAR) critical for drug design .

Q. How can contradictions between crystallographic and spectroscopic data be resolved?

Discrepancies in bond lengths (e.g., C-Cl in X-ray vs. NMR-derived distances) may arise from dynamic effects in solution vs. solid-state rigidity. Hybrid approaches, such as DFT calculations paired with experimental data, reconcile these differences. For example, X-ray data in shows mean C-C bond lengths of 1.39 Å, while NMR coupling constants validate conjugation in solution .

Q. What methodological strategies elucidate reaction mechanisms in thiazolo[4,5-d]pyrimidine synthesis?

Kinetic studies (e.g., rate measurements under varying temperatures) and isotopic labeling (e.g., ¹⁸O in carbonyl groups) trace reaction pathways. Monitoring intermediates via HPLC or TLC identifies key steps, such as thiomorpholine ring formation or sulfur insertion. highlights the role of triphenylphosphine in ylide formation during thioether linkages .

Notes

  • Structural complexity necessitates rigorous validation via multiple analytical methods.
  • Advanced questions emphasize mechanistic and SAR studies, aligning with drug discovery pipelines.

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